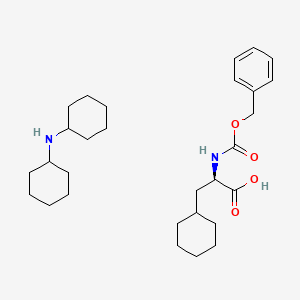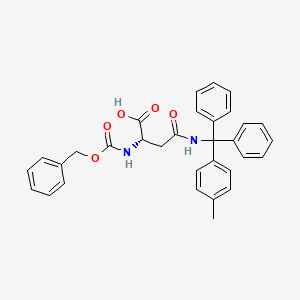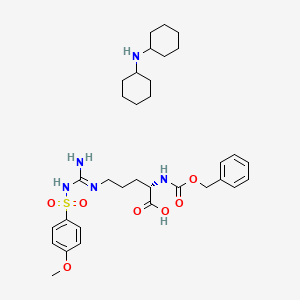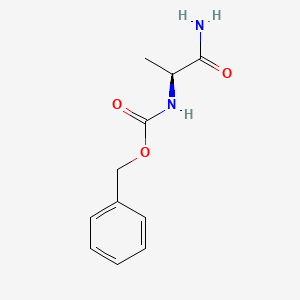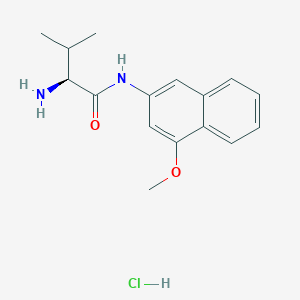
L-Valine 4-methoxy-beta-naphthylamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Valine 4-methoxy-beta-naphthylamide hydrochloride is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a derivative of the amino acid L-valine and has been synthesized using various methods.
Aplicaciones Científicas De Investigación
Synthesis and Properties in Prodrug Development
L-Valine derivatives, such as L-valine-3-{8-[(E)-2-[3-methoxyphenyl)ethenyl]-7-methyl-1-propargylxanthine-3-yl}propyl ester hydrochloride (MSX-4), have been synthesized for their potential in prodrug development. MSX-4, as a prodrug of the adenosine A2A receptor antagonist MSX-2, demonstrates stability in artificial gastric acid and susceptibility to enzymatic cleavage by pig liver esterase, indicating its potential for controlled release in therapeutic applications (Vollmann et al., 2008).
Aminopeptidase Activity and Enzymatic Stability
L-Valine derivatives are used to study aminopeptidase activity across different species. These derivatives serve as substrates for aminopeptidases, enzymes critical for protein digestion and regulation. The study by Acartürk and Parlatan (2003) revealed significant aminopeptidase activity in rectal homogenates from various species, including humans, with implications for understanding digestive enzyme activity and developing enzyme inhibitors (Acartürk & Parlatan, 2003).
Role in Solubility Enhancement
The solubility of poorly water-soluble drugs, such as naproxen, has been enhanced through ternary systems involving hydroxypropyl-beta-cyclodextrin and amino acids including L-valine. This research demonstrates the potential of L-valine in pharmaceutical formulations to improve drug solubility and bioavailability, highlighting its utility in drug delivery systems (Mura, Maestrelli, & Cirri, 2003).
Inhibition Studies
L-Valine derivatives have been evaluated as inhibitors of various enzymes, such as Clostridium histolyticum collagenase, indicating their potential as therapeutic agents. Research by Supuran and Scozzafava (2000) on sulfonylated L-valine hydroxamate derivatives has shed light on their inhibitory potency and specificity, contributing to the development of novel inhibitors for medical applications (Supuran & Scozzafava, 2000).
Propiedades
IUPAC Name |
(2S)-2-amino-N-(4-methoxynaphthalen-2-yl)-3-methylbutanamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2.ClH/c1-10(2)15(17)16(19)18-12-8-11-6-4-5-7-13(11)14(9-12)20-3;/h4-10,15H,17H2,1-3H3,(H,18,19);1H/t15-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJGVSUAPGMEBMM-RSAXXLAASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.80 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
201982-92-5 |
Source


|
| Record name | 201982-92-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



